molecular formula C24H32O8 B14488918 Butyl prop-2-enoate;2-methylidenebutanedioic acid;2-methylprop-2-enoic acid;styrene CAS No. 65899-77-6

Butyl prop-2-enoate;2-methylidenebutanedioic acid;2-methylprop-2-enoic acid;styrene

Cat. No.: B14488918
CAS No.: 65899-77-6
M. Wt: 448.5 g/mol
InChI Key: PCNBITRSPDPQDS-UHFFFAOYSA-N
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Description

The compound “Butyl prop-2-enoate; 2-methylidenebutanedioic acid; 2-methylprop-2-enoic acid; styrene” is a mixture of four distinct chemicals, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a fruity odor, used primarily in the production of polymers. 2-methylidenebutanedioic acid, commonly known as itaconic acid, is a white crystalline solid used as a precursor for polymers and other chemicals. 2-methylprop-2-enoic acid, also known as methacrylic acid, is a colorless liquid used in the production of resins and plastics. Styrene is a colorless liquid that is a precursor to polystyrene and other copolymers.

Preparation Methods

Butyl prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized, washed, and distilled to obtain the final product .

2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid is produced primarily through the fermentation of carbohydrates by fungi such as Aspergillus terreus. The fermentation broth is filtered, and the acid is crystallized, decolorized, and dried to obtain the final product .

2-methylprop-2-enoic acid: 2-methylprop-2-enoic acid is produced by the oxidation of isobutylene or the hydrolysis of methacrylonitrile. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures .

Styrene: Styrene is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide. The reaction is carried out at high temperatures and low pressures to maximize the yield of styrene .

Chemical Reactions Analysis

Butyl prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form polybutyl acrylate, which is used in coatings, adhesives, and seal

Properties

CAS No.

65899-77-6

Molecular Formula

C24H32O8

Molecular Weight

448.5 g/mol

IUPAC Name

butyl prop-2-enoate;2-methylidenebutanedioic acid;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C7H12O2.C5H6O4.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);1H2,2H3,(H,5,6)

InChI Key

PCNBITRSPDPQDS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O

Related CAS

65899-77-6

Origin of Product

United States

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